Lanreotide Acetate

描述

属性

IUPAC Name |

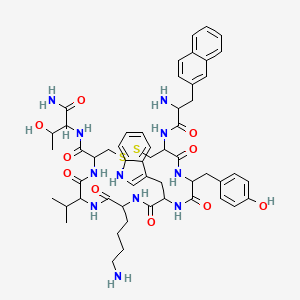

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H69N11O10S2.C2H4O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;1-2(3)4/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);1H3,(H,3,4)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXPIBGCLCPUHE-UISHROKMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73N11O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1156.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127984-74-1 | |

| Record name | acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lanreotide Acetate on SSTR2 and SSTR5 Receptors

Introduction

Lanreotide acetate is a synthetic octapeptide analog of the natural hormone somatostatin, which is a key regulator of the endocrine system.[1] Marketed as Somatuline®, it is primarily utilized in the treatment of acromegaly, a hormonal disorder resulting from excess growth hormone, and for managing symptoms associated with neuroendocrine tumors (NETs), particularly carcinoid syndrome.[2] The therapeutic effects of lanreotide are mediated through its interaction with somatostatin receptors (SSTRs), which are a family of five G protein-coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1][3] Lanreotide exhibits a high binding affinity for SSTR2 and a moderate to low affinity for SSTR5, and its mechanism of action is primarily attributed to its activity at these two receptor subtypes.[4] This guide provides a detailed examination of the molecular interactions, signaling pathways, and cellular consequences of this compound's engagement with SSTR2 and SSTR5 receptors.

Receptor Binding Affinity

Lanreotide's therapeutic efficacy is rooted in its specific binding profile to somatostatin receptor subtypes. It demonstrates a high affinity for SSTR2 and a comparatively lower affinity for SSTR5. This preferential binding dictates its primary pharmacological effects. The binding affinities of lanreotide for SSTR2 and SSTR5 have been quantified in various studies, and the data is summarized in the table below.

| Receptor Subtype | Binding Affinity (IC50, nM) | Reference |

| SSTR2 | ~0.5–1.0 | |

| SSTR5 | Moderate to low affinity |

Signaling Pathways

Upon binding of this compound to SSTR2 and SSTR5, a cascade of intracellular signaling events is initiated. These receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine monophosphate (cAMP), a crucial second messenger. The reduction in cAMP levels affects the activity of protein kinase A (PKA), thereby modulating various cellular functions, including hormone secretion and cell proliferation.

Beyond the inhibition of adenylyl cyclase, activation of SSTR2 and SSTR5 by lanreotide also leads to:

-

Modulation of Ion Channels: Lanreotide can influence the activity of potassium (K+) and calcium (Ca2+) channels, leading to changes in cellular excitability and hormone secretion.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR2 activation, in particular, stimulates PTPs. These enzymes dephosphorylate growth factor receptors, thereby inhibiting mitogenic signaling and cell proliferation.

-

Influence on the Mitogen-Activated Protein Kinase (MAPK) Pathway: The activation of PTPs by SSTR2 can impact the MAPK pathway, which is centrally involved in cell growth and proliferation.

While both SSTR2 and SSTR5 are coupled to inhibitory G proteins, there are some distinctions in their downstream signaling. The anti-proliferative effects of SSTR1, SSTR2, and SSTR3 are transduced by stimulating one or more PTPs, which in turn affect MAP kinase activity and the PI3K survival pathways. In contrast, SSTR5 mediates its anti-proliferative effects through PTP-independent pathways.

Below are diagrams illustrating the signaling pathways activated by lanreotide through SSTR2 and SSTR5.

Caption: Lanreotide-SSTR2 signaling cascade.

Caption: Lanreotide-SSTR5 signaling cascade.

Physiological and Cellular Effects

The activation of SSTR2 and SSTR5 by this compound translates into significant physiological and cellular responses, which form the basis of its therapeutic applications.

Inhibition of Hormone Secretion Lanreotide effectively suppresses the secretion of several hormones. In the treatment of acromegaly, it reduces the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1). This is achieved by binding to SSTR2 and SSTR5 on the pituitary gland. Furthermore, by acting on SSTRs in the pancreas, lanreotide inhibits the secretion of insulin and glucagon, which is beneficial in managing certain neuroendocrine tumors like insulinomas.

Anti-proliferative Effects Lanreotide exerts direct anti-proliferative effects on tumor cells that express SSTR2 and SSTR5. This is accomplished through the induction of cell cycle arrest and apoptosis (programmed cell death). The inhibition of growth factor signaling pathways and the reduction in the secretion of hormones and bioactive substances that promote tumor growth also contribute to its anti-tumor activity.

Receptor Internalization Upon agonist binding, SSTRs can be internalized into the cell. This process of receptor-mediated endocytosis is a critical mechanism for regulating receptor signaling and sensitivity. SSTR2, SSTR3, and SSTR5 are known to internalize to a greater extent than SSTR1 and SSTR4. Following internalization, SSTR2 is often rapidly recycled back to the cell surface, whereas SSTR3 and SSTR5 are more likely to be degraded in lysosomes. This differential trafficking can influence the duration and intensity of the cellular response to lanreotide.

Experimental Protocols

The elucidation of lanreotide's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Somatostatin Receptor Binding Assay This assay determines the binding affinity of lanreotide to SSTR2 and SSTR5.

-

Membrane Preparation:

-

Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 cells stably transfected with human SSTR2 or SSTR5) to a high density.

-

Harvest the cells and homogenize them in a cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in a suitable buffer and store at -80°C.

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled somatostatin analog (e.g., [125I-Tyr11]-SRIF-14).

-

Add increasing concentrations of unlabeled this compound.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the lanreotide concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value, which is the concentration of lanreotide that inhibits 50% of the specific binding of the radioligand.

-

Caption: Receptor binding assay workflow.

cAMP Measurement Assay This assay quantifies the inhibition of adenylyl cyclase activity by lanreotide.

-

Cell Culture and Stimulation:

-

Seed cells expressing SSTR2 or SSTR5 in a 96-well plate.

-

Pre-treat the cells with a phosphodiesterase inhibitor such as IBMX to prevent cAMP degradation.

-

Stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of this compound.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

cAMP Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout (e.g., HTRF or ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of forskolin-stimulated cAMP production as a function of the logarithm of the lanreotide concentration to determine the IC50 value.

-

ERK Phosphorylation Assay This assay measures the effect of lanreotide on the MAPK pathway.

-

Cell Treatment and Lysis:

-

Culture cells expressing SSTR2 or SSTR5 and serum-starve them to reduce basal ERK phosphorylation.

-

Treat the cells with this compound for various times and at different concentrations.

-

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

-

Western Blotting:

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).

-

Subsequently, probe the same membrane with a primary antibody for total ERK to normalize for protein loading.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities for p-ERK and total ERK.

-

Calculate the ratio of p-ERK to total ERK for each condition.

-

Plot the fold change in ERK phosphorylation relative to the untreated control.

-

Cell Proliferation Assay (MTT Assay) This assay assesses the anti-proliferative effects of lanreotide.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate at a low density.

-

Allow the cells to adhere and then treat them with various concentrations of this compound.

-

Incubate for an extended period (e.g., 24-72 hours) to allow for changes in cell proliferation.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubate for 2-4 hours, during which viable cells will reduce the yellow MTT to a purple formazan precipitate.

-

Add a detergent solution to solubilize the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of each well.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot cell viability as a function of the logarithm of the lanreotide concentration to determine the GI50 (concentration for 50% growth inhibition).

-

This compound's mechanism of action on SSTR2 and SSTR5 receptors is a multifaceted process involving high-affinity binding, modulation of intracellular signaling cascades, and the induction of significant physiological and cellular effects. Its preferential binding to SSTR2, coupled with its activity at SSTR5, leads to the potent inhibition of hormone secretion and cell proliferation, which are the cornerstones of its therapeutic success in acromegaly and neuroendocrine tumors. A thorough understanding of these mechanisms, facilitated by the experimental protocols detailed in this guide, is crucial for the continued development of novel somatostatin analogs and the optimization of treatment strategies for patients with these conditions. The quantitative data and pathway visualizations provided offer a clear framework for researchers, scientists, and drug development professionals engaged in this field.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Somatostatin Receptor Ligands Therapies for Acromegaly [frontiersin.org]

A Comprehensive Technical Guide to the Synthesis and Chemical Characterization of Lanreotide Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and chemical characterization of lanreotide acetate, a synthetic octapeptide analog of somatostatin. Lanreotide is utilized in the treatment of acromegaly and neuroendocrine tumors by inhibiting the secretion of growth hormone.[1][2][3] This document outlines the prevalent synthetic strategies, comprehensive analytical methodologies for characterization, and includes detailed experimental protocols and data presented for clarity and comparability.

Synthesis of this compound

The synthesis of lanreotide can be achieved through two primary strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[4][5] While SPPS offers advantages in simplifying the purification of intermediates, solution-phase synthesis is often more economical for large-scale industrial production.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, the peptide chain is assembled stepwise while one end is attached to an insoluble polymeric support (resin). The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids is a common strategy.

Key Steps in SPPS of Lanreotide:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is used as the solid support.

-

Sequential Amino Acid Coupling: The peptide chain is elongated by sequentially coupling Fmoc-protected amino acids. A coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is typically used.

-

Deprotection: The Fmoc group is removed after each coupling step to allow for the addition of the next amino acid.

-

Cleavage from Resin: Once the linear octapeptide is assembled, it is cleaved from the resin.

-

Disulfide Bond Formation (Cyclization): The linear peptide undergoes oxidation to form the intramolecular disulfide bond between the two cysteine residues, resulting in the cyclic structure of lanreotide.

-

Purification and Salt Formation: The crude cyclic peptide is purified, typically by preparative HPLC, and then converted to the acetate salt.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves the coupling of peptide fragments in a suitable solvent system. A common approach for lanreotide is the "4+4" fragment condensation strategy.

Key Steps in Solution-Phase Synthesis:

-

Fragment Synthesis: Two tetrapeptide fragments are synthesized independently. For example:

-

Fragment A: H-Lys(Boc)-Val-Cys(Trt)-Thr-NH₂

-

Fragment B: Boc-D-Nal-Cys(Trt)-Tyr-D-Trp-OH

-

-

Fragment Condensation: The two fragments are coupled in the presence of a coupling agent and a base to form the protected linear octapeptide.

-

Deprotection: All protecting groups are removed from the linear octapeptide.

-

Oxidation (Cyclization): The deprotected linear peptide is oxidized to form the disulfide bridge.

-

Purification and Acetate Salt Formation: The final product is purified and converted to this compound.

Chemical Characterization

A comprehensive suite of analytical techniques is employed to ensure the identity, purity, and quality of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅₄H₆₉N₁₁O₁₀S₂ (free base) | |

| Molecular Weight | 1096.33 g/mol (free base) | |

| Appearance | White to off-white powder | |

| Solubility | Slightly soluble in DMSO and Methanol |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound and for identifying and quantifying impurities.

| Parameter | Method Details | Reference |

| Column | C18 Reverse-Phase | |

| Mobile Phase | A gradient of acetonitrile and water with additives like trifluoroacetic acid (TFA) or formic acid. | |

| Detection | UV at 214 nm | |

| Purity Specification | ≥98% (HPLC) |

Impurity Profile: Impurities in lanreotide can arise from the synthesis process or degradation. Common impurities include deletion sequences, incomplete peptides, and products of side reactions. Epimeric impurities, resulting from the racemization of amino acids during synthesis, are also a concern.

| Impurity Type | Description | Reference |

| Process-Related | Unreacted starting materials, byproducts of coupling reactions. | |

| Degradation Products | Resulting from oxidation, deamidation, or other chemical modifications. | |

| Epimers | Peptides with one or more amino acids in the incorrect stereochemical configuration. |

Spectroscopic and Spectrometric Analysis

Mass Spectrometry (MS): Used to confirm the molecular weight of lanreotide and to identify impurities and degradation products. The fragmentation pattern provides structural information. A common observation is the doubly charged ion [M+2H]²⁺ at m/z 548.8.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for the structural elucidation of this compound. 1H and 13C NMR spectra are used to confirm the covalent structure and stereochemistry of the peptide. Changes in chemical shifts can indicate the successful conjugation of moieties or the presence of impurities.

Amino Acid Analysis (AAA): This technique is used to verify the amino acid composition of the peptide, confirming that the correct amino acids are present in the expected ratios.

Experimental Protocols

Protocol for Solid-Phase Peptide Synthesis of Lanreotide

-

Resin Swelling: Swell Rink Amide AM resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group.

-

Amino Acid Coupling: Dissolve the Fmoc-protected amino acid, HBTU, and a base such as N,N-diisopropylethylamine (DIPEA) in DMF. Add this solution to the deprotected resin and agitate.

-

Repeat: Repeat the deprotection and coupling steps for each amino acid in the lanreotide sequence.

-

Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude linear peptide in cold diethyl ether.

-

Oxidation: Dissolve the crude linear peptide in a suitable solvent system (e.g., a mixture of DMF and water) and add an oxidizing agent such as iodine to facilitate disulfide bond formation.

-

Purification: Purify the crude cyclic peptide by preparative reverse-phase HPLC.

-

Lyophilization and Salt Exchange: Lyophilize the purified peptide and perform a salt exchange to obtain the acetate form.

Protocol for HPLC Analysis of this compound

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Instrument: A standard HPLC system with a UV detector.

-

Column: A C18 stationary phase column (e.g., 4.6 x 250 mm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 214 nm.

-

-

Data Analysis: Integrate the peaks in the chromatogram. The purity of this compound is calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

References

- 1. This compound | C56H73N11O12S2 | CID 6918010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 127984-74-1 [chemicalbook.com]

- 3. bachem.com [bachem.com]

- 4. WO2017178950A1 - Process for preparation of this compound - Google Patents [patents.google.com]

- 5. WO2017178950A1 - Process for preparation of this compound - Google Patents [patents.google.com]

Lanreotide Acetate: A Comprehensive Technical Guide to Somatostatin Receptor Subtype Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding affinity of lanreotide acetate for the five somatostatin receptor subtypes (SSTR1-SSTR5), the experimental protocols used to determine these affinities, and the subsequent intracellular signaling pathways.

Lanreotide, a synthetic octapeptide analogue of somatostatin, is a key therapeutic agent in the management of neuroendocrine tumors (NETs) and acromegaly.[1] Its clinical efficacy is intrinsically linked to its high-affinity binding to specific somatostatin receptor subtypes, primarily SSTR2 and SSTR5, initiating a cascade of intracellular events that lead to the inhibition of hormone secretion and tumor cell proliferation.[1][2]

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for each somatostatin receptor subtype is typically determined through in vitro radioligand binding assays. These experiments measure the concentration of the drug required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50). A lower IC50 value indicates a higher binding affinity. The data presented below is for DOTA-lanreotide, a closely related derivative, which provides a strong indication of lanreotide's binding profile.

| Receptor Subtype | IC50 (nM)[3][4] | Binding Affinity |

| SSTR1 | >1000 | Very Low |

| SSTR2 | 2.5 | High |

| SSTR3 | >1000 | Very Low |

| SSTR4 | >1000 | Very Low |

| SSTR5 | 16 | High |

As the data illustrates, lanreotide demonstrates a pronounced selectivity for SSTR2 and SSTR5. Its affinity for SSTR1, SSTR3, and SSTR4 is significantly lower. This selective binding profile is fundamental to its targeted therapeutic action.

Experimental Protocols: Radioligand Binding Assay

The determination of lanreotide's binding affinity is predominantly achieved through competitive radioligand binding assays. This technique quantifies the ability of unlabeled lanreotide to displace a radiolabeled ligand that has a known high affinity for a specific somatostatin receptor subtype.

Key Methodologies:

1. Membrane Preparation:

-

Cells genetically engineered to express a single subtype of the human somatostatin receptor (e.g., CHO-K1 or HEK293 cells) are cultured.

-

The cells are harvested and subjected to homogenization to rupture the cell membranes.

-

Through a series of centrifugations, a crude membrane fraction rich in the desired somatostatin receptor subtype is isolated and purified.

2. Competitive Binding Assay:

-

The prepared cell membranes are incubated in a multi-well plate.

-

A constant, saturating concentration of a suitable radioligand (e.g., ¹²⁵I-[Tyr¹¹]-somatostatin-14) is added to each well.

-

Increasing concentrations of unlabeled this compound are then introduced to the wells.

-

The mixture is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed with an ice-cold buffer to remove any non-specifically bound radioligand.

-

The radioactivity retained on each filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

-

The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the lanreotide concentration.

-

A sigmoidal dose-response curve is generated, from which the IC50 value is calculated.

-

The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the absolute binding affinity of lanreotide for the specific receptor subtype.

Workflow for Radioligand Binding Assay

Signaling Pathways

Upon binding to SSTR2 and SSTR5, this compound acts as an agonist, triggering a cascade of intracellular signaling events. These receptors are G-protein coupled receptors (GPCRs) that are linked to inhibitory G proteins (Gi).

The primary signaling pathway initiated by lanreotide is the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels has several downstream effects, including the modulation of ion channel activity and a decrease in the secretion of various hormones, such as growth hormone (GH), insulin, and glucagon.

Furthermore, the activation of SSTR2 by lanreotide can stimulate phosphotyrosine phosphatases (PTPs), such as SHP-1, which can dephosphorylate key signaling proteins involved in cell growth and proliferation, ultimately leading to anti-proliferative effects.

Lanreotide-SSTR2 Signaling Pathway

References

- 1. Concomitant inhibition of PI3K/mTOR signaling pathways boosts antiproliferative effects of lanreotide in bronchopulmonary neuroendocrine tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lanreotide Acetate: A Deep Dive into its Pharmacokinetic and Pharmacodynamic Profile

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of lanreotide acetate, a long-acting synthetic analog of somatostatin. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, receptor affinity, clinical pharmacology, and the experimental methodologies used in its evaluation.

Executive Summary

This compound is a potent somatostatin analog with a high affinity for somatostatin receptors (SSTR), particularly SSTR2 and SSTR5.[1][2] This binding affinity is the primary driver of its pharmacodynamic effects, which include the inhibition of various endocrine, neuroendocrine, exocrine, and paracrine functions.[2] Clinically, it is utilized in the management of acromegaly and neuroendocrine tumors (NETs).[3] Its pharmacokinetic profile, especially in the Autogel formulation, is characterized by a sustained-release mechanism that allows for prolonged therapeutic action and extended dosing intervals.[3]

Pharmacodynamics: Mechanism of Action and Receptor Engagement

Lanreotide exerts its effects by mimicking the natural inhibitory hormone somatostatin. Its primary mechanism of action is the activation of SSTR2 and SSTR5, which are G-protein coupled receptors. This interaction initiates a cascade of intracellular events, most notably the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has widespread inhibitory effects on cellular processes, including hormone secretion and cell proliferation.

Receptor Binding Affinity

Lanreotide's therapeutic efficacy is rooted in its high binding affinity for SSTR2 and SSTR5. The affinity for various SSTR subtypes has been quantified, demonstrating its selectivity.

| Receptor Subtype | Binding Affinity (IC50, nM) |

| SSTR1 | Low Affinity |

| SSTR2 | High Affinity (IC50 ~0.2 - 2.5 nM for various radiolabeled forms) |

| SSTR3 | Low Affinity |

| SSTR4 | Low Affinity |

| SSTR5 | High Affinity (IC50 ~16 nM for Y-DOTA-lanreotide) |

Downstream Cellular Effects

The activation of SSTR2 and SSTR5 by lanreotide leads to several key downstream effects:

-

Inhibition of Hormone Secretion: Lanreotide effectively suppresses the secretion of several hormones, including Growth Hormone (GH), Insulin-like Growth Factor-1 (IGF-1), insulin, and glucagon. This is the primary mechanism for its efficacy in acromegaly.

-

Anti-proliferative Effects: By activating SSTRs on tumor cells, lanreotide can induce cell cycle arrest and apoptosis, contributing to its anti-tumor effects in NETs.

-

Modulation of Ion Channels: Lanreotide can also activate ion currents, such as K+ and Ca2+, leading to membrane hyperpolarization and further inhibition of hormone secretion.

Below is a diagram illustrating the primary signaling pathway of lanreotide.

Caption: Lanreotide signaling pathway via SSTR2/5.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of lanreotide is largely defined by its formulation. The Autogel (Depot in the US) formulation provides a sustained release of the drug following deep subcutaneous injection.

Absorption

After a deep subcutaneous injection of lanreotide Autogel, a drug depot is formed. This leads to a two-phase absorption profile:

-

Initial Rapid Release: A portion of the drug that has not precipitated is rapidly absorbed in the first few days.

-

Sustained Release: The majority of the drug is slowly released from the depot via passive diffusion over an extended period.

Distribution, Metabolism, and Excretion

Lanreotide has a relatively small volume of distribution. It is primarily metabolized in the gastrointestinal tract. Excretion is mainly through the biliary route, with less than 5% excreted in the urine and less than 0.5% recovered unchanged in the feces.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for lanreotide Autogel across different study populations.

Table 1: Pharmacokinetic Parameters in Healthy Volunteers

| Parameter | Value | Reference |

| Bioavailability | ~63% | |

| Tmax (median) | 8 - 16 hours | |

| Cmax (60 mg dose) | 5.8 ± 4 µg/L (SC) | |

| Half-life (t1/2) | 23 - 33 days | |

| Total Volume of Distribution | 15.1 L | |

| Serum Clearance | 23.1 L/h |

Table 2: Pharmacokinetic Parameters in Patients with Acromegaly

| Parameter | Value | Reference |

| Cmin (steady state, 60mg) | 1.949 ± 0.619 ng/mL | |

| Cmin (steady state, 90mg) | 2.685 ± 0.783 ng/mL | |

| Cmin (steady state, 120mg) | 3.575 ± 1.271 ng/mL | |

| EC50 for GH reduction | 0.206 ng/mL |

Table 3: Pharmacokinetic Parameters in Patients with GEP-NETs

| Parameter | Value | Reference |

| Apparent Volume of Distribution | 18.3 L | |

| Apparent Total Serum Clearance (74 kg patient) | 513 L/day | |

| Half-life | 0.59 h (estimated from model) |

Experimental Protocols

Pharmacokinetic Study Design

A common design for evaluating the pharmacokinetics of lanreotide Autogel is an open-label, single-center, randomized, parallel-group study.

The workflow for such a study is outlined below:

Caption: Typical workflow for a lanreotide PK study.

Bioanalytical Methods

Radioimmunoassay (RIA): The concentration of lanreotide in serum or plasma is typically measured by a direct competitive radioimmunoassay.

-

Principle: This method involves a competition between unlabeled lanreotide in the patient sample and a fixed amount of radiolabeled lanreotide for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled lanreotide in the sample.

-

Sample Collection: Serum or EDTA plasma is collected. For trough level measurements, samples are drawn immediately before the next scheduled injection, ideally after the patient has been on a stable dose for at least four months to reach steady-state.

-

Procedure Outline:

-

Reagents, including standards, unknown samples, radiolabeled tracer, and antibody, are prepared.

-

A standard curve is generated by adding known concentrations of unlabeled lanreotide to a series of tubes.

-

Unknown samples are added to separate tubes.

-

A fixed amount of radiolabeled lanreotide (tracer) is added to all tubes (except total count tubes).

-

A specific antibody is added to all tubes (except total count and non-specific binding tubes).

-

The mixture is incubated to allow for competitive binding.

-

The antibody-bound fraction is separated from the free fraction (e.g., by centrifugation after adding a secondary antibody).

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of lanreotide in the unknown samples is determined by comparing their results to the standard curve.

-

Population Pharmacokinetic (PopPK) Modeling

-

Software: NONMEM® (Nonlinear Mixed-Effects Modeling) is the standard software used for PopPK analysis of lanreotide.

-

Model Structure: The disposition of lanreotide is often described by a multi-compartment open model (e.g., one- or three-compartment). The absorption from the Autogel formulation is complex and has been modeled using various approaches, including parallel first- and zero-order kinetics or an exponentially decreasing absorption rate.

-

Covariate Analysis: The model is used to evaluate the influence of patient characteristics (covariates) such as age, body weight, sex, and renal or hepatic function on the pharmacokinetic parameters.

Logical Relationship of Lanreotide's Therapeutic Action

The interplay between lanreotide's pharmacokinetic and pharmacodynamic properties culminates in its therapeutic effect. The sustained-release formulation ensures that plasma concentrations are maintained above the therapeutic threshold, leading to continuous engagement of somatostatin receptors and a sustained suppression of pathogenic processes.

Caption: Mechanism of lanreotide's therapeutic action.

Conclusion

This compound's well-defined pharmacokinetic and pharmacodynamic profiles make it a cornerstone in the management of acromegaly and neuroendocrine tumors. Its high affinity for SSTR2 and SSTR5, coupled with a sophisticated sustained-release formulation, provides durable inhibition of hormone hypersecretion and tumor cell proliferation. The quantitative data and experimental methodologies detailed in this guide offer a robust framework for further research and development in the field of somatostatin analog therapeutics.

References

Lanreotide Acetate: A Deep Dive into its Mechanism for Inhibiting Growth Hormone Secretion

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lanreotide acetate, a synthetic somatostatin analogue, is a cornerstone in the medical management of acromegaly, a condition characterized by excessive growth hormone (GH) secretion. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's inhibitory effect on GH secretion. It delves into the specific receptor interactions, downstream signaling cascades, and the resulting physiological responses. This document also compiles quantitative data from pivotal clinical studies, details key experimental protocols for investigating its mechanism of action, and provides visual representations of the critical pathways and workflows to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Acromegaly is a rare and debilitating endocrine disorder most commonly caused by a benign pituitary adenoma that hypersecretes growth hormone (GH). The persistently elevated GH levels, and consequently insulin-like growth factor-1 (IGF-1) levels, lead to a wide array of somatic, metabolic, and cardiovascular complications. While surgery and radiotherapy are primary treatment modalities, pharmacological intervention with somatostatin analogues (SSAs) plays a crucial role in managing the disease, particularly in cases of surgical failure, as a pre-surgical treatment to improve outcomes, or as a primary therapy in select patients.[1]

This compound is a long-acting, synthetic octapeptide analogue of the natural hormone somatostatin.[2] Its therapeutic efficacy in acromegaly stems from its ability to potently and selectively inhibit GH secretion from somatotroph adenoma cells. This guide will explore the intricate molecular details of this inhibitory process.

Mechanism of Action: From Receptor to Cellular Response

The primary mechanism of action of this compound involves its interaction with specific somatostatin receptors (SSTRs) on the surface of pituitary somatotroph cells.[3][4]

Receptor Binding and Affinity

Lanreotide exhibits a high binding affinity for two of the five known somatostatin receptor subtypes: SSTR2 and SSTR5.[3] These G-protein coupled receptors (GPCRs) are predominantly expressed in GH-secreting pituitary adenomas. The binding of lanreotide to these receptors initiates a cascade of intracellular signaling events.

Table 1: Binding Affinity (IC50, nM) of Lanreotide for Human Somatostatin Receptor Subtypes

| Receptor Subtype | Lanreotide IC50 (nM) | Reference |

| SSTR1 | >1000 | |

| SSTR2 | 0.9 - 2.5 | |

| SSTR3 | 13.8 | |

| SSTR4 | >1000 | |

| SSTR5 | 1.9 - 16 |

Intracellular Signaling Pathways

Upon binding of lanreotide to SSTR2 and SSTR5, the associated inhibitory G-protein (Gi) is activated. This activation leads to the dissociation of the Gαi and Gβγ subunits, which in turn modulate the activity of several downstream effector molecules, culminating in the inhibition of GH secretion.

The key signaling events are:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). cAMP is a critical second messenger that promotes GH gene transcription and exocytosis of GH-containing secretory granules.

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of potassium (K+) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium (Ca2+) channels. The resulting decrease in intracellular Ca2+ concentration is a crucial factor in preventing the fusion of GH-containing vesicles with the cell membrane and subsequent hormone release.

-

Activation of Phosphotyrosine Phosphatases (PTPs): SSTR activation can also lead to the stimulation of PTPs, such as SHP-1. These enzymes can dephosphorylate and inactivate signaling molecules involved in cell growth and proliferation, contributing to the anti-proliferative effects of lanreotide on pituitary adenoma cells.

Quantitative Efficacy Data

The clinical efficacy of this compound in reducing GH and IGF-1 levels and in shrinking tumor volume has been demonstrated in numerous clinical trials.

Biochemical Control

Table 2: Summary of Biochemical Control in Acromegaly Patients Treated with this compound

| Study | Treatment Regimen | Duration | % Patients with GH <2.5 ng/mL | % Patients with Normalized IGF-1 | Reference |

| Caron et al. (2002) | Lanreotide Autogel 60, 90, or 120 mg every 28 days | 52 weeks | 54% | 59% | |

| Caron et al. (2007) | Lanreotide Autogel 90 mg titrated to 60 or 120 mg every 28 days | 48 weeks | 85% | 43% | |

| Bevan et al. (2014) | Meta-analysis of Lanreotide trials | >3 months | 59% | 53% | |

| Giustina et al. (2019) | Review of various studies | Varied | 39-80% | 38-80% |

Tumor Volume Reduction

Table 3: Summary of Tumor Volume Reduction in Acromegaly Patients Treated with this compound

| Study | Treatment Regimen | Duration | % Patients with ≥20% Tumor Volume Reduction | Mean Tumor Volume Reduction | Reference |

| Caron et al. (2014) | Lanreotide Autogel 120 mg every 28 days | 48 weeks | 62.9% | 27% | |

| Colao et al. (2008) | Lanreotide Autogel 120 mg every 4-8 weeks | 12 months | 76.9% (≥25% reduction) | 48.4% | |

| Caron et al. (2009) | Lanreotide 30 mg every 10 days (preoperative) | 1-3+ months | 29% (>20% reduction) | - |

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

In Vitro Growth Hormone Secretion Assay

This assay is fundamental for assessing the direct inhibitory effect of lanreotide on GH secretion from pituitary cells.

Objective: To quantify the dose-dependent inhibition of GH secretion by lanreotide in cultured pituitary adenoma cells.

Methodology:

-

Cell Culture:

-

Primary cultures of human GH-secreting pituitary adenoma cells are established from surgical specimens.

-

Alternatively, rat pituitary tumor cell lines (e.g., GH3) that express SSTRs can be used.

-

Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

-

-

Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The culture medium is then replaced with a serum-free medium containing various concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M). A vehicle control (medium alone) is also included.

-

Cells are incubated with lanreotide for a defined period (e.g., 24, 48, or 72 hours).

-

-

Sample Collection and GH Quantification:

-

After the incubation period, the cell culture supernatant is collected.

-

The concentration of GH in the supernatant is quantified using a specific and sensitive enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The amount of GH secreted is normalized to the total protein content of the cells in each well.

-

The percentage of GH inhibition at each lanreotide concentration is calculated relative to the vehicle control.

-

An IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting the percentage of inhibition against the logarithm of the lanreotide concentration and fitting the data to a sigmoidal dose-response curve.

-

Radioligand Binding Assay

This assay is used to determine the binding affinity of lanreotide to specific somatostatin receptor subtypes.

Objective: To determine the IC₅₀ and Ki values of lanreotide for SSTR2 and SSTR5.

Methodology:

-

Membrane Preparation:

-

Cell membranes are prepared from cell lines stably expressing human SSTR2 or SSTR5.

-

Cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an assay buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a radiolabeled ligand that binds to the target receptor (e.g., ¹²⁵I-labeled somatostatin analogue) is incubated with the membrane preparation.

-

Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

-

Separation and Detection:

-

After incubation to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured using a gamma counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The percentage of specific binding is plotted against the logarithm of the lanreotide concentration.

-

The IC₅₀ value is determined from the resulting competition curve.

-

The Ki (inhibition constant) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Western Blot Analysis of Downstream Signaling

This technique is used to investigate the effect of lanreotide on the phosphorylation status of key proteins in the downstream signaling pathway, such as ERK and AKT.

Objective: To assess the effect of lanreotide on the phosphorylation of ERK and AKT in pituitary tumor cells.

Methodology:

-

Cell Treatment and Lysis:

-

Pituitary tumor cells are treated with lanreotide for various time points.

-

After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

-

Protein Quantification and Electrophoresis:

-

The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Immunoblotting:

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and AKT (p-AKT).

-

The membrane is also probed with antibodies against total ERK and total AKT to serve as loading controls.

-

-

Detection and Analysis:

-

The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.

-

Conclusion

This compound exerts its potent inhibitory effect on growth hormone secretion primarily through high-affinity binding to somatostatin receptors SSTR2 and SSTR5 on pituitary somatotrophs. This interaction triggers a cascade of intracellular signaling events, most notably the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which are critical for GH synthesis and release. The comprehensive understanding of this mechanism, supported by robust quantitative data and detailed experimental protocols, is essential for the continued development and optimization of therapeutic strategies for acromegaly and other neuroendocrine disorders. This guide serves as a valuable resource for researchers and clinicians working to advance the field of endocrine drug discovery and patient care.

References

- 1. GH-Secreting Pituitary Adenomas - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tumor shrinkage with lanreotide Au ... | Article | H1 Connect [archive.connect.h1.co]

- 4. academic.oup.com [academic.oup.com]

Preclinical Evaluation of Lanreotide Acetate in Acromegaly Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide acetate, a synthetic somatostatin analogue, is a cornerstone in the medical management of acromegaly, a condition characterized by excessive growth hormone (GH) secretion, typically from a pituitary adenoma. This technical guide provides an in-depth overview of the preclinical evaluation of this compound in various acromegaly models. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and development in this field. Lanreotide exerts its therapeutic effects by binding with high affinity to somatostatin receptors, primarily SSTR2 and SSTR5, leading to the inhibition of GH secretion and the control of tumor growth.[1][2] Preclinical studies, utilizing both in vitro and in vivo models, have been instrumental in elucidating its mechanism of action and establishing its therapeutic potential before its successful clinical application.

Data Presentation

In Vitro Efficacy of Lanreotide in GH-Secreting Pituitary Tumor Cells

The following table summarizes the quantitative data on the in vitro effects of lanreotide on the viability and function of GH-secreting pituitary tumor cells.

| Cell Line | Assay | Treatment | Concentration | Effect | Reference |

| GH3 | Clonogenic Survival | Lanreotide | 100 nM | 5-10% reduction in survival | [3] |

| GH3 | Clonogenic Survival | Lanreotide | 1000 nM | 5-10% reduction in survival | [3] |

| GH3 | Apoptosis | Lanreotide + Irradiation | Not Specified | 23% increase in apoptotic sub-G1 cells (P<0.01) | [3] |

| Human GH-secreting pituitary adenoma cells | Cell Proliferation (PMA-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 10 out of 13 adenomas | |

| Human GH-secreting pituitary adenoma cells | Cell Proliferation (fetal calf serum-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 3 out of 3 adenomas | |

| Human GH-secreting pituitary adenoma cells | Cell Proliferation (IGF-I-stimulated) | Somatostatin and Lanreotide | Not Specified | Inhibition observed in 2 out of 2 adenomas | |

| Human GH-secreting pituitary adenoma cells | GH Secretion (Phorbol ester, forskolin, GHRH, and KCl-dependent) | Somatostatin and Lanreotide | Not Specified | Significant inhibition of GH secretion |

In Vivo Efficacy of Lanreotide in a GH3 Xenograft Acromegaly Model

The table below presents the in vivo dose-dependent efficacy of lanreotide on tumor growth in a mouse xenograft model using GH3 cells.

| Animal Model | Treatment | Dosage | Dosing Schedule | Primary Outcome | Result | Reference |

| Nude mice with GH3 xenografts | Lanreotide | 2.5 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |

| Nude mice with GH3 xenografts | Lanreotide | 5 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |

| Nude mice with GH3 xenografts | Lanreotide | 10 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | 13.1 ± 4.7 days (Maximum inhibition) | |

| Nude mice with GH3 xenografts | Lanreotide | 20 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - | |

| Nude mice with GH3 xenografts | Lanreotide | 50 mg/kg | Daily for 5 days | Tumor Growth Delay (TGD) | - |

Experimental Protocols

In Vitro Cell-Based Assays

Cell Culture: The rat pituitary adenoma cell line, GH3, is cultured in F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to adhere overnight.

Clonogenic Survival Assay: GH3 cells are treated with varying concentrations of lanreotide (e.g., 100 nM and 1000 nM) for 48 hours. Following treatment, cells are harvested, counted, and re-plated at a low density in fresh medium to allow for colony formation. After a suitable incubation period (typically 7-14 days), colonies are fixed, stained with crystal violet, and counted. The surviving fraction is calculated as the ratio of colonies formed by treated cells to that of untreated controls.

Apoptosis Assay: Apoptosis can be assessed by flow cytometry using Annexin V and propidium iodide (PI) staining. Following treatment with lanreotide, cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark before analysis by flow cytometry. The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V and PI positive) is quantified.

In Vivo Acromegaly Animal Model

GH3 Xenograft Model: This model utilizes the subcutaneous implantation of GH3 cells into immunodeficient mice to establish a GH-secreting tumor.

-

Animals: Female athymic nude mice (6-8 weeks old) are typically used as hosts due to their compromised immune system, which prevents rejection of the human tumor cells.

-

Cell Preparation and Implantation: GH3 cells are harvested from culture, washed, and resuspended in a suitable vehicle, often a mixture of sterile phosphate-buffered saline (PBS) and Matrigel or another extracellular matrix gel, to improve tumor take and growth. A suspension containing a specific number of cells (e.g., 4 x 10^6 cells in 200 µl) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Tumor growth is monitored by regular caliper measurements of the length and width of the tumor. Tumor volume is calculated using the formula: (Width^2 x Length) / 2.

-

Treatment Administration: Once tumors reach a predetermined size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. This compound is administered subcutaneously at various doses (e.g., 2.5, 5, 10, 20, 50 mg/kg) daily for a specified period (e.g., 5 days).

-

Efficacy Evaluation: The primary endpoint is typically tumor growth delay (TGD), which is the time it takes for the tumors in the treated group to reach a certain volume compared to the control group.

Mandatory Visualization

Signaling Pathways of this compound

The following diagrams illustrate the key signaling pathways activated by lanreotide in GH-secreting pituitary adenoma cells.

Caption: Lanreotide signaling inhibits GH secretion and cell proliferation.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical in vivo evaluation of this compound.

Caption: Workflow for in vivo preclinical evaluation of lanreotide.

Conclusion

The preclinical evaluation of this compound in acromegaly models has robustly demonstrated its efficacy in inhibiting the growth of GH-secreting pituitary tumor cells and suppressing GH secretion. In vitro studies on pituitary adenoma cells have elucidated the key signaling pathways involving SSTR2 and SSTR5, which lead to the inhibition of adenylyl cyclase and calcium influx, and the activation of tyrosine phosphatases. The in vivo data from the GH3 xenograft model provides quantitative evidence of the dose-dependent anti-tumor activity of lanreotide. These preclinical findings have provided a strong scientific rationale for the clinical development and use of this compound as an effective medical therapy for acromegaly. Further preclinical research could focus on exploring combination therapies and investigating the mechanisms of resistance to somatostatin analogues.

References

An In-depth Technical Guide to Lanreotide Acetate Structure-Activity Relationship Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide acetate, a synthetic octapeptide analog of somatostatin, is a crucial therapeutic agent for the management of acromegaly and neuroendocrine tumors (NETs).[1][2] Its clinical efficacy is rooted in its high affinity and agonist activity at somatostatin receptors (SSTRs), primarily subtypes 2 and 5 (SSTR2 and SSTR5).[3][4] Understanding the structure-activity relationship (SAR) of lanreotide is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the SAR studies of lanreotide, detailing its mechanism of action, the impact of structural modifications on its biological activity, and the experimental protocols used in these investigations.

Core Structure and Mechanism of Action

Lanreotide is a cyclic octapeptide with the sequence D-βNal-Cys-Tyr-D-Trp-Lys-Val-Cys-Thr-NH2, featuring a disulfide bond between the two cysteine residues.[5] This cyclic structure is crucial for its stability and high affinity for SSTRs. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors (GPCRs), lanreotide triggers a cascade of intracellular signaling events. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of an inhibitory G-protein (Gαi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has various downstream effects, including the modulation of ion channels (activation of K+ channels and inhibition of Ca2+ channels), leading to hyperpolarization of the cell membrane and a decrease in hormone secretion. Furthermore, activation of SSTRs by lanreotide can induce cell cycle arrest and apoptosis, contributing to its antiproliferative effects.

Structure-Activity Relationship Studies

The biological activity of lanreotide is highly dependent on its specific amino acid sequence and three-dimensional conformation. SAR studies have explored the impact of modifying various residues within the peptide chain.

The Pharmacophore: The β-turn

The core pharmacophore of lanreotide, like other somatostatin analogs, is centered around a β-turn involving the sequence D-Trp-Lys at positions 4 and 5. This conformation is critical for receptor binding.

-

D-Tryptophan (D-Trp) at Position 4: The D-configuration of tryptophan is essential for the formation of the β-turn and enhances the metabolic stability of the peptide. The indole side chain of D-Trp engages in hydrophobic interactions within the binding pocket of SSTR2. Modification or epimerization of this residue generally leads to a significant loss of activity.

-

Lysine (Lys) at Position 5: The basic side chain of lysine is a key interaction point with the receptor, forming a salt bridge with an acidic residue in SSTR2. Modifications at this position are generally not well-tolerated, although some substitutions can influence selectivity.

Other Key Residues

-

D-β-Naphthylalanine (D-βNal) at Position 1: The bulky aromatic side chain of D-βNal contributes to the overall hydrophobic character of the N-terminal region and is important for high-affinity binding.

-

Cysteine (Cys) at Positions 2 and 7 and the Disulfide Bond: The disulfide bridge between Cys2 and Cys7 is crucial for maintaining the cyclic structure of lanreotide, which is essential for its conformational stability and biological activity. Reduction of the disulfide bond to free thiols results in a loss of the defined structure and a significant decrease in receptor affinity. Epimerization of the Cys residues can also impact activity, although the effect is position-dependent. For instance, an epimer with D-Cys at position 7 (P7) was found to retain antiproliferative activity similar to lanreotide.

-

Tyrosine (Tyr) at Position 3: The aromatic side chain of tyrosine is involved in interactions with the receptor. Modifications at this position can affect binding affinity.

-

Valine (Val) at Position 6: The hydrophobic side chain of valine contributes to the overall conformation and binding of the peptide.

-

Threonine (Thr)-NH2 at Position 8: The C-terminal threoninamide is important for the biological activity of lanreotide.

Quantitative Data

The following tables summarize available quantitative data from SAR studies on lanreotide and its analogs.

Table 1: Binding Affinities (IC50, nM) of Lanreotide and Analogs at Human Somatostatin Receptors (SSTRs)

| Compound | hSSTR1 | hSSTR2 | hSSTR3 | hSSTR4 | hSSTR5 | Reference(s) |

| Lanreotide | >1000 | 1.4 | 15 | 22 | 21 | [This information is synthesized from multiple sources which indicate high affinity for SSTR2 and SSTR5, and lower affinity for other subtypes.] |

| P7 (D-Cys7 epimer) | - | - | - | - | - | |

| Note: '-' indicates data not available in the cited literature. The antiproliferative activity of P7 was found to be similar to lanreotide, suggesting comparable SSTR2 binding. |

Table 2: Antiproliferative Activity (IC50) of Lanreotide and its Epimers in Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference(s) |

| Lanreotide | BON-1 | ~10 | |

| P2 (D-Cys2 epimer) | BON-1 | >1000 | |

| P4 (L-Trp4 epimer) | BON-1 | ~100 | |

| P7 (D-Cys7 epimer) | BON-1 | ~10 |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki or IC50) of lanreotide and its analogs to specific somatostatin receptor subtypes.

a. Membrane Preparation:

-

Culture cells stably expressing the human somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

b. Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., 125I-[Tyr11]-SRIF-14 or 125I-[Tyr3]-Octreotide) to each well.

-

Add increasing concentrations of the unlabeled competitor compound (lanreotide or its analog).

-

To determine non-specific binding, add a high concentration of unlabeled somatostatin or lanreotide to a set of wells.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

c. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Measurement

This assay measures the ability of lanreotide and its analogs to inhibit adenylyl cyclase and reduce intracellular cAMP levels, which is a hallmark of SSTR2 and SSTR5 activation.

a. Cell Culture and Treatment:

-

Culture cells expressing the somatostatin receptor of interest (e.g., CHO-K1 or HEK293 cells).

-

Seed the cells in a multi-well plate and allow them to attach overnight.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Simultaneously, treat the cells with increasing concentrations of lanreotide or its analogs.

b. cAMP Measurement:

-

After a specific incubation period, lyse the cells.

-

Measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA-based or HTRF-based kits).

c. Data Analysis:

-

Plot the cAMP concentration against the logarithm of the agonist (lanreotide or analog) concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal inhibitory effect).

Mandatory Visualizations

References

- 1. On-resin synthesis of Lanreotide epimers and studies of their structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural insights into the binding modes of lanreotide and pasireotide with somatostatin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanreotide | C54H69N11O10S2 | CID 6918011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lanreotide | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. Structural insights into the activation of somatostatin receptor 2 by cyclic SST analogues - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Administering Lanreotide Acetate to Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanreotide acetate, a long-acting synthetic analog of somatostatin, has demonstrated significant therapeutic efficacy in the management of neuroendocrine tumors (NETs) and acromegaly. Its mechanism of action is primarily mediated through its high binding affinity for somatostatin receptors (SSTR), particularly subtypes 2 (SSTR2) and 5 (SSTR5), which are often overexpressed in various tumor types. This binding initiates a cascade of intracellular events, leading to the inhibition of hormone hypersecretion and the control of tumor growth. In preclinical research, xenograft mouse models are invaluable for evaluating the antitumor potential of therapeutic agents like this compound. This document provides a detailed protocol for the preparation and administration of this compound to xenograft mouse models, along with a summary of its efficacy and the underlying signaling pathways.

Mechanism of Action

This compound exerts its effects by mimicking the natural inhibitory functions of somatostatin. Upon binding to SSTR2 and SSTR5, which are G-protein coupled receptors, it triggers a downstream signaling cascade. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP has multiple consequences, including the inhibition of hormone secretion (e.g., growth hormone, insulin-like growth factor 1, insulin, and glucagon) and the induction of antiproliferative effects.[1] These antiproliferative mechanisms involve the activation of protein tyrosine phosphatases (PTPs) such as SHP-1, which can dephosphorylate key signaling molecules in growth factor pathways, leading to cell cycle arrest and apoptosis (programmed cell death).[2]

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in various preclinical and clinical studies.

| Model System | This compound Dose | Administration Frequency | Key Findings | Reference |

| GH3 Pituitary Tumor Xenograft (Mouse) | 2.5, 5, 10, 20, 50 mg/kg | Daily for 5 days | Bell-shaped dose-response; maximum tumor growth delay (TGD) of 13.1 days at 10 mg/kg. | [3][4] |

| GH3 Pituitary Tumor Xenograft (Mouse) | 10 mg/kg | Daily for 5 days | Moderately inhibited tumor growth with a 4x TGD of 4.5 to 8.3 days. | |

| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Every 28 days | 62.9% of patients achieved ≥20% tumor volume reduction at 1 year. Mean tumor volume reduction of 20% by week 12 and 27% by study end. | |

| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Every 4-8 weeks | 77% of patients had tumor volume reductions of ≥25% at 1 year. | |

| Acromegaly Patients (Clinical Study) | 60-90 mg | Every 28 days | 75.5% of patients had ≥25% tumor shrinkage after 12 months. | |

| Acromegaly Patients (Clinical Study) | 120 mg (Autogel) | Monthly | Significant tumor volume reduction (≥25%) in 61.9% of patients at 1 month. | |

| Advanced Neuroendocrine Gastrointestinal Tumors (Clinical Study) | Up to 12,000 µ g/day | 4 daily subcutaneous injections | 5% tumor size response, 70% stabilization, and 58% biochemical response. |

| Study | Tumor Type | Lanreotide Formulation | Key Efficacy Data | Reference |

| CLARINET | Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) | Autogel/Depot 120 mg | Significantly slower tumor growth rate compared to placebo. At 24 months, 65.1% of patients on lanreotide showed no disease progression vs. 33.0% on placebo. | |

| PRIMARYS | GH-secreting Macroadenomas | Autogel 120 mg | 54.1% of patients had clinically significant (≥20%) tumor volume reduction at 12 weeks. | |

| Colao et al. (2009) | Acromegaly | Autogel 120 mg | Mean tumor shrinkage of 35.8% after 6 months and 48.4% after 12 months. | |

| Colao et al. (2006) | Acromegaly | Depot Octreotide or Lanreotide | Shrinkage was mild (25.1-50%) in 31.1%, moderate (50.1-75%) in 30.3%, and notable (>75%) in 14.1% of patients. |

Experimental Protocols

Preparation of this compound for Injection (from powder)

For preclinical studies utilizing this compound powder, the following protocol can be adapted.

Materials:

-

This compound powder (≥98% HPLC)

-

Sterile Water for Injection

-

Glacial Acetic Acid (for pH adjustment, if necessary)

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

pH meter

Procedure:

-

Reconstitution: Aseptically add a calculated volume of Sterile Water for Injection to a sterile vial containing the this compound powder to achieve the desired stock concentration.

-

Solubilization: Gently vortex the vial until the powder is completely dissolved. Sonication may be used to aid dissolution if necessary.

-

pH Adjustment (Optional): If required for stability or to mimic a specific formulation, the pH of the solution can be adjusted using a dilute solution of glacial acetic acid. The final pH should be carefully monitored.

-

Dilution to Working Concentration: Prepare the final working solution for injection by diluting the stock solution with an appropriate sterile vehicle (e.g., sterile saline or PBS) to the desired final concentration.

-

Storage: It is recommended to prepare the working solution fresh for each experiment. If short-term storage is necessary, store the reconstituted stock solution at 2-8°C and protect from light. Refer to the manufacturer's instructions for specific storage stability information.

Administration of this compound to Xenograft Mouse Models

Materials:

-

Tumor-bearing xenograft mice (e.g., immunodeficient mice such as NSG or nude mice)

-

Prepared this compound solution

-

Sterile insulin syringes (or other appropriate syringes for small volume injections)

-

70% ethanol for disinfection

-

Animal scale

-

Calipers for tumor measurement

Procedure:

-

Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.

-

Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

-

Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

-

Dosing:

-

Weigh each mouse to determine the correct injection volume based on its body weight and the desired dose (in mg/kg).

-

Disinfect the injection site (e.g., the scruff of the neck or the flank area not occupied by the tumor) with 70% ethanol.

-

Administer the this compound solution via subcutaneous injection. For the control group, administer an equivalent volume of the vehicle solution.

-

-

Continued Monitoring: Continue to monitor tumor growth, body weight, and the overall health of the mice throughout the study.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or as defined by the experimental protocol and institutional animal care and use committee (IACUC) guidelines.

Mandatory Visualization

Signaling Pathway of this compound

Caption: this compound signaling pathway.

Experimental Workflow for Xenograft Studies

Caption: Experimental workflow for lanreotide administration in xenograft models.

References

- 1. Somatostatin analog sandostatin and inhibition of tumor growth in patients with metastatic endocrine gastroenteropancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor Effects of Somatostatin Analogs in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lanreotide promotes apoptosis and is not radioprotective in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]